molecular formula C15H22ClNO2S B158648 alpha-((2-(Dimethylamino)ethoxy)methyl)-5-methylbenzo(b)thiophene-2-methanol hydrochloride CAS No. 131965-03-2

alpha-((2-(Dimethylamino)ethoxy)methyl)-5-methylbenzo(b)thiophene-2-methanol hydrochloride

Cat. No. B158648
M. Wt: 315.9 g/mol
InChI Key: JYOUZRMJJNQBRU-UHFFFAOYSA-N
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Description

Alpha-((2-(Dimethylamino)ethoxy)methyl)-5-methylbenzo(b)thiophene-2-methanol hydrochloride, commonly known as DMXB-A, is a novel compound that has gained attention in the field of neuroscience due to its potential therapeutic properties. DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that plays a critical role in cognitive function, memory, and synaptic plasticity.

Mechanism Of Action

DMXB-A acts as a selective agonist of the α7 nicotinic acetylcholine receptor, which is highly expressed in the hippocampus and cortex, regions of the brain that are critical for learning and memory. Activation of the α7 nicotinic acetylcholine receptor leads to the release of neurotransmitters such as acetylcholine, glutamate, and dopamine, which are involved in cognitive processes.

Biochemical And Physiological Effects

DMXB-A has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. In addition, DMXB-A has been shown to enhance attention and reduce impulsivity in animal models of ADHD. DMXB-A has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

One advantage of DMXB-A is its selectivity for the α7 nicotinic acetylcholine receptor, which reduces the potential for off-target effects. However, DMXB-A is relatively new and its long-term safety and efficacy have not been fully established. In addition, DMXB-A is expensive and difficult to synthesize, which may limit its use in laboratory experiments.

Future Directions

Future research on DMXB-A could focus on its potential therapeutic properties in other neurological disorders, such as Parkinson's disease and depression. In addition, further studies are needed to establish the long-term safety and efficacy of DMXB-A in humans. The development of more efficient and cost-effective synthesis methods for DMXB-A could also facilitate its use in laboratory experiments.

Synthesis Methods

The synthesis of DMXB-A involves the reaction of 5-methylbenzo[b]thiophene-2-carbaldehyde with 2-dimethylaminoethyl chloride to form the intermediate, alpha-((2-(dimethylamino) ethoxy)methyl)-5-methylbenzo[b]thiophene-2-carbaldehyde. This intermediate is then reduced to DMXB-A using sodium borohydride and hydrochloric acid.

Scientific Research Applications

DMXB-A has been extensively studied for its potential therapeutic properties in various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). Studies have shown that DMXB-A can improve cognitive function, memory, and attention in animal models of these disorders.

properties

CAS RN

131965-03-2

Product Name

alpha-((2-(Dimethylamino)ethoxy)methyl)-5-methylbenzo(b)thiophene-2-methanol hydrochloride

Molecular Formula

C15H22ClNO2S

Molecular Weight

315.9 g/mol

IUPAC Name

2-[2-(dimethylamino)ethoxy]-1-(5-methyl-1-benzothiophen-2-yl)ethanol;hydrochloride

InChI

InChI=1S/C15H21NO2S.ClH/c1-11-4-5-14-12(8-11)9-15(19-14)13(17)10-18-7-6-16(2)3;/h4-5,8-9,13,17H,6-7,10H2,1-3H3;1H

InChI Key

JYOUZRMJJNQBRU-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)SC(=C2)C(COCCN(C)C)O.Cl

Canonical SMILES

CC1=CC2=C(C=C1)SC(=C2)C(COCCN(C)C)O.Cl

synonyms

alpha-((2-(Dimethylamino)ethoxy)methyl)-5-methylbenzo(b)thiophene-2-me thanol hydrochloride

Origin of Product

United States

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